molecular formula C2Cl2F5OP B3075611 Pentafluoroethylphosphonic acid dichloride CAS No. 103304-97-8

Pentafluoroethylphosphonic acid dichloride

Cat. No.: B3075611
CAS No.: 103304-97-8
M. Wt: 236.89 g/mol
InChI Key: DZUQHGLHOKYDMD-UHFFFAOYSA-N
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Description

Pentafluoroethylphosphonic acid dichloride is a chemical compound with the molecular formula C2Cl2F5OP. It is known for its unique properties due to the presence of both fluorine and phosphorus atoms. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Properties

IUPAC Name

1-dichlorophosphoryl-1,1,2,2,2-pentafluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F5OP/c3-11(4,10)2(8,9)1(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUQHGLHOKYDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)P(=O)(Cl)Cl)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F5OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluoroethylphosphonic acid dichloride can be synthesized through several methods. One common method involves the reaction of pentafluoroethylphosphonic acid with thionyl chloride (SOCl2). The reaction typically occurs under controlled conditions, with the temperature maintained at a specific range to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. Safety measures are crucial due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Pentafluoroethylphosphonic acid dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Hydrolysis: In the presence of water, it can hydrolyze to form pentafluoroethylphosphonic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

    Oxidizing and Reducing Agents: Specific agents are used depending on the desired reaction pathway.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phosphonic acid derivatives can be formed.

    Hydrolysis Products: Pentafluoroethylphosphonic acid and hydrochloric acid.

Scientific Research Applications

Pentafluoroethylphosphonic acid dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor in biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which pentafluoroethylphosphonic acid dichloride exerts its effects involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound acts as a key intermediate.

Comparison with Similar Compounds

    Trifluoroethylphosphonic Acid Dichloride: Similar in structure but with fewer fluorine atoms.

    Hexafluoroethylphosphonic Acid Dichloride: Contains more fluorine atoms, leading to different reactivity and properties.

Uniqueness: Pentafluoroethylphosphonic acid dichloride is unique due to its specific balance of fluorine and chlorine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in specialized chemical syntheses and applications.

Biological Activity

Pentafluoroethylphosphonic acid dichloride (PFEPAC) is a phosphorus-containing compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFEPAC, focusing on its environmental impact, toxicity, and potential applications in various fields.

PFEPAC, with the chemical formula C2Cl2F5O2P, is characterized by its high fluorine content, which imparts distinctive physical and chemical properties. The compound is primarily used in the synthesis of organophosphorus compounds and as an intermediate in the production of various fluorinated chemicals. Its structure contributes to its stability and persistence in the environment, raising concerns about its biological effects.

Environmental Impact

PFEPAC is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and potential for bioaccumulation. Studies indicate that PFAS can accumulate in living organisms and are associated with various adverse health effects. The widespread presence of PFAS in the environment poses significant challenges for remediation efforts, as highlighted in recent reports indicating their ubiquitous distribution in water sources, soil, and biota .

Table 1: Environmental Persistence of PFAS Compounds

CompoundPersistence (Years)Bioaccumulation Potential
This compound>10High
Perfluorooctanoic acid (PFOA)>10High
Perfluorooctane sulfonate (PFOS)>10High

Toxicological Studies

Research on the toxicological effects of PFEPAC is limited but suggests potential hazards similar to those observed with other PFAS compounds. Exposure to PFAS has been linked to various health issues, including:

  • Endocrine Disruption : Some studies suggest that PFAS compounds may disrupt hormonal systems, leading to reproductive and developmental issues .
  • Carcinogenicity : Certain PFAS have been classified as possible human carcinogens, with evidence linking them to liver cancer and other malignancies .
  • Immune System Effects : Exposure to PFAS has been associated with reduced immune response, particularly in children .

Case Study 1: Human Exposure Incidents

In a notable incident involving exposure to chlorinated organophosphorus compounds similar to PFEPAC, several workers suffered severe health effects due to accidental exposure. Symptoms ranged from respiratory distress to neurological damage, underscoring the potential dangers associated with handling such chemicals without adequate safety measures .

Case Study 2: Environmental Contamination

A study conducted on groundwater contamination revealed high levels of PFAS, including PFEPAC, in areas near industrial sites. The findings highlighted the challenges of managing contaminated sites and the necessity for stringent regulations to limit further environmental release .

Research Findings

Recent studies have employed various methodologies to evaluate the biological activity of PFEPAC:

  • In vitro Studies : Laboratory tests have demonstrated that PFEPAC can affect cell viability and proliferation in certain cell lines, suggesting cytotoxic effects at higher concentrations.
  • In vivo Studies : Animal models exposed to PFAS compounds exhibit altered metabolic profiles and increased markers of oxidative stress, indicating potential long-term health implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoroethylphosphonic acid dichloride
Reactant of Route 2
Pentafluoroethylphosphonic acid dichloride

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